Dibutyl 7-ethyloctadecanedioate

Description

Dibutyl sebacate (CASRN 109-43-3) is an aliphatic diester derived from sebacic acid (decanedioic acid) and butanol. It is widely used as a plasticizer in polymers, a lubricant in industrial applications, and a solvent in cosmetics due to its low volatility, high stability, and biocompatibility . Structurally, it consists of a 10-carbon aliphatic chain flanked by two butyl ester groups (Table 1). Key properties include:

Properties

CAS No. |

112396-38-0 |

|---|---|

Molecular Formula |

C28H54O4 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

dibutyl 7-ethyloctadecanedioate |

InChI |

InChI=1S/C28H54O4/c1-4-7-24-31-27(29)22-18-14-12-10-9-11-13-16-20-26(6-3)21-17-15-19-23-28(30)32-25-8-5-2/h26H,4-25H2,1-3H3 |

InChI Key |

RMPUPAZTNDNNNG-UHFFFAOYSA-N |

Canonical SMILES |

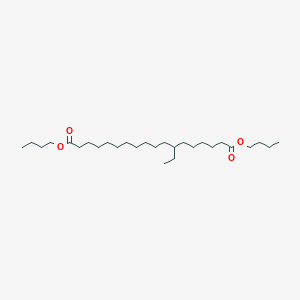

CCCCOC(=O)CCCCCCCCCCC(CC)CCCCCC(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 7-ethyloctadecanedioate typically involves the esterification of 7-ethyloctadecanedioic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

7-ethyloctadecanedioic acid+2 butanol→dibutyl 7-ethyloctadecanedioate+water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous reactors and advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 7-ethyloctadecanedioate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: The ester group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dibutyl 7-ethyloctadecanedioate has several applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

Industry: Employed in the manufacture of various consumer products, including cosmetics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of dibutyl 7-ethyloctadecanedioate involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, enhancing their flexibility and durability. In biological systems, it may interact with hormone receptors and enzymes, potentially disrupting normal hormonal functions and metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Key Property Comparison

Key Observations :

Chain Length : Dibutyl adipate has a shorter aliphatic chain (6 carbons vs. 10 carbons), but its biodegradability and toxicity profile align with dibutyl sebacate due to shared ester functionality .

Ester Group: Diisopropyl sebacate retains the 10-carbon chain but uses isopropyl esters.

Aromatic vs. Aliphatic Esters : Dibutyl phthalate, an aromatic ester, exhibits higher bioaccumulation (BCF > 1,000) and acute aquatic toxicity (EC50 < 1 mg/L) due to its rigid benzene ring, which resists degradation and enhances lipid solubility .

Toxicological and Environmental Fate Comparisons

Human Health Hazards

- Dibutyl Sebacate: No evidence of carcinogenicity, reproductive toxicity, or developmental effects at relevant exposure levels. Analog data (dibutyl adipate, diisopropyl sebacate) support low concern for systemic toxicity .

- Dibutyl Phthalate: Classified as a reproductive toxicant (Category 1B) with evidence of endocrine disruption and developmental abnormalities .

Environmental Fate

- Persistence : Aliphatic diesters (sebacate, adipate, isopropyl sebacate) degrade rapidly in water and soil, meeting OECD ready biodegradability criteria. In contrast, dibutyl phthalate persists due to aromatic stability .

- Bioaccumulation : Aliphatic diesters show low bioaccumulation (BCF < 100), while dibutyl phthalate’s BCF exceeds 1,000, posing risks to aquatic food chains .

Regulatory and Application Differences

- Dibutyl Sebacate : Designated as a low-priority substance by the EPA, reflecting its safety profile. Preferred in cosmetics and medical devices .

- Dibutyl Phthalate : Restricted under REACH and FDA regulations due to reproductive toxicity. Being phased out in consumer products .

Research Findings and Data Gaps

- Data Sources : EPA relied on analogs to address data gaps in dibutyl sebacate’s developmental toxicity, confirming low hazard via read-across assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.